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Compound of Interest

3'-Methoxybiphenyl-3-carboxylic
Compound Name: d
aci

Cat. No.: B065216

An In-depth Technical Guide to 3'-
Methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of 3'-
Methoxybiphenyl-3-carboxylic acid, tailored for researchers, scientists, and professionals in
drug development. We will delve into its structural characteristics, physicochemical parameters,
spectral signatures, and practical laboratory protocols.

Introduction and Structural Elucidation

3'-Methoxybiphenyl-3-carboxylic acid, with the IUPAC name 3-(3-methoxyphenyl)benzoic
acid, is a biphenyl derivative featuring a carboxylic acid group and a methoxy group on
separate phenyl rings at the meta positions. This substitution pattern imparts specific electronic
and steric properties that are of interest in medicinal chemistry and materials science. The
carboxylic acid moiety offers a handle for forming salts, esters, and amides, while the methoxy
group can influence solubility and metabolic stability.

The biphenyl scaffold itself is a privileged structure in drug discovery, known to interact with a
variety of biological targets. The specific arrangement of the functional groups in 3'-
Methoxybiphenyl-3-carboxylic acid makes it a valuable building block in the synthesis of
more complex molecules, including potential antifungal agents.
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Key ldentifiers:

IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[1]

CAS Number: 168618-45-9[1]

Molecular Formula: C14H1203[1]

Molecular Weight: 228.24 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for
its application in research and development. Below is a summary of the available data for 3'-
Methoxybiphenyl-3-carboxylic acid. It is important to note that much of the experimental data
for this specific isomer is not readily available in the public domain; therefore, predicted values
from computational models are included and clearly designated.
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Property Value Source

No experimental data
available. For the related
Melting Point isomer, 4'-Methoxybiphenyl-3- N/A
carboxylic acid, the melting
point is 202-203 °C.

Boiling Point 417.3 = 28.0 °C (Predicted) [2]
pKa 4.11 £ 0.10 (Predicted) [2]
LogP (XlogP3) 3.0 (Predicted) PubChem

No specific data for this

isomer. A related compound, 3-

methoxybenzoic acid, is

soluble in 95% ethanol, water,
Solubility and meth-ano-l. For N/A

recrystallization, common

solvent systems for biphenyl

carboxylic acids include

ethanol/water, and ethyl

acetate/hexanes.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical
compound. While a complete set of experimental spectra for 3'-Methoxybiphenyl-3-
carboxylic acid is not publicly available, we can predict the expected features based on its
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic
protons between 7.0 and 8.5 ppm. The methoxy group will present as a sharp singlet around
3.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically
downfield (>10 ppm), and its visibility may depend on the solvent used.
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e 13C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of
the carboxylic acid is expected in the 165-175 ppm region. The carbon of the methoxy group
will be around 55 ppm. The aromatic carbons will appear in the range of 110-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-
3300 cm~1.

e A strong C=0 stretching vibration from the carbonyl group of the carboxylic acid, expected
around 1700-1725 cm~1.

e C-O stretching from the methoxy group and the carboxylic acid, appearing in the 1200-1300
cm~1region.

e C-H stretching from the aromatic rings and the methoxy group, typically just above 3000
cm~1 and below 3000 cm™1, respectively.

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm~1* region.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C124H120s3 with a
monoisotopic mass of 228.07864 g/mol [1]. The fragmentation pattern in electron ionization (EIl)
would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially
cleavage of the biphenyl bond.

Chemical Reactivity and Synthesis

The reactivity of 3'-Methoxybiphenyl-3-carboxylic acid is dominated by its two functional
groups: the carboxylic acid and the methoxy group.

o Carboxylic Acid Group: This group can undergo standard transformations such as
esterification (with alcohols under acidic conditions), amide formation (with amines, often
requiring activation with reagents like DCC or EDC), and reduction to the corresponding
alcohol (using strong reducing agents like LiAlHa).
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o Methoxy Group: The methoxy group is generally stable but can be cleaved to the
corresponding phenol using strong acids like HBr.

» Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, with the
positions of substitution directed by the existing functional groups.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-
Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl
halide with an arylboronic acid.

Below is a representative protocol for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid.
Experimental Protocol: Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid
Materials:

3-Bromobenzoic acid

o 3-Methoxyphenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

e 1,4-Dioxane

e Water

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid
(1.2 eq), and potassium carbonate (3.0 eq).

Add palladium(ll) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add a 3:1 mixture of 1,4-dioxane and water.

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the
reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.
Acidify the mixture to a pH of approximately 2 with 1 M HCI.
Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

Remove the solvent under reduced pressure to yield the crude product.

Workflow for Suzuki-Miyaura Cross-Coupling:

Pd(OAc)2 / PPhs
K2COs, Dioxane/H20
3-Bromobenzoic Acid + Add Catalyst & Solvent Heat (80-90 °C) Reaction Completion _ [ Acidification (HCI) [FJEV(]s I Crude 3'-Methoxybiphenyl-
3-Methoxyphenylboronic Acid Extraction (EtOAc) 3-carboxylic acid

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling workflow.
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Purification and Analysis
Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a crystalline
solid of high purity.

Experimental Protocol: Recrystallization

e Dissolve the crude 3'-Methoxybiphenyl-3-carboxylic acid in a minimal amount of a hot
solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

o |f the solution is colored, a small amount of activated charcoal can be added, and the hot
solution filtered through celite to remove the charcoal.

¢ Allow the solution to cool slowly to room temperature.
e For maximum crystal recovery, place the flask in an ice bath or refrigerate.

o Collect the crystals by vacuum filtration, washing with a small amount of the cold
recrystallization solvent.

e Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization:
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Caption: General recrystallization workflow.

Applications in Drug Development
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Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry. 3'-
Methoxybiphenyl-3-carboxylic acid serves as a key intermediate in the synthesis of novel
compounds with potential therapeutic applications. Notably, it has been used as a reagent in
the preparation of pyridinylhydrazide derivatives which have shown promise as antifungal
agents[2]. The carboxylic acid group can act as a bioisostere for other functional groups or
provide a key interaction point with biological targets.

Safety and Handling

3'-Methoxybiphenyl-3-carboxylic acid should be handled with appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be
conducted in a well-ventilated fume hood.

GHS Hazard Statements:

May be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

3'-Methoxybiphenyl-3-carboxylic acid is a versatile building block with significant potential in
synthetic and medicinal chemistry. While a complete experimental dataset is not yet widely
available, its properties can be reasonably predicted, and its synthesis and purification can be
achieved through standard laboratory techniques. This guide provides a solid foundation for
researchers to work with this compound and explore its applications further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 3'-
Methoxybiphenyl-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065216#physical-and-chemical-properties-of-3-
methoxybiphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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